N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a methoxy group attached to a naphthalene ring, which is conjugated with another naphthalene ring through a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the imine bond.
Starting Materials: 4-methoxynaphthaldehyde and naphthylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with the mixture being stirred at room temperature or slightly elevated temperatures.
Catalysts: Acidic catalysts like p-toluenesulfonic acid or basic catalysts like sodium hydroxide can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology and Medicine
Compounds with imine linkages are often explored for their biological activity. They can act as ligands for metal complexes, which are studied for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
In materials science, such compounds can be used in the development of organic semiconductors and other advanced materials due to their conjugated systems, which facilitate electron transport.
Wirkmechanismus
The mechanism of action of (E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and imine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(4-methoxynaphthalen-1-yl)-N-(phenyl)methanimine: Similar structure but with a phenyl group instead of a naphthyl group.
(E)-1-(4-methoxynaphthalen-1-yl)-N-(2-naphthyl)methanimine: Similar structure but with a different naphthyl substitution pattern.
Uniqueness
(E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of two naphthalene rings and a methoxy group provides a distinct electronic environment, making it suitable for specific applications in synthesis and materials science.
Eigenschaften
Molekularformel |
C22H17NO |
---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
1-(4-methoxynaphthalen-1-yl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C22H17NO/c1-24-22-14-13-17(18-9-4-5-11-20(18)22)15-23-21-12-6-8-16-7-2-3-10-19(16)21/h2-15H,1H3 |
InChI-Schlüssel |
FRAXWLHEHUHRCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.